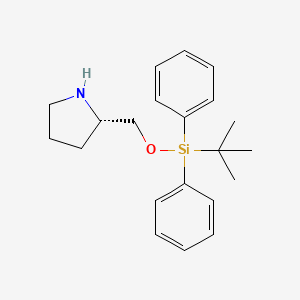

(S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine

説明

(S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine (CAS: 209627-36-1) is a chiral pyrrolidine derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its synthesis involves the reaction of (S)-(+)-2-pyrrolidinemethanol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), yielding an 86% product as a yellow oil . The TBDPS group provides steric bulk, enhancing stability during synthetic transformations while maintaining chirality for asymmetric applications.

特性

IUPAC Name |

tert-butyl-diphenyl-[[(2S)-pyrrolidin-2-yl]methoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEUHLPSFWLCLW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine typically involves the protection of the hydroxyl group of a pyrrolidine derivative using tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.

Industrial Production Methods

While specific industrial production methods for (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

化学反応の分析

Types of Reactions

(S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.

Substitution: Nucleophilic substitution reactions can occur at the silyl ether or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

科学的研究の応用

(S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.

Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations at other sites. This protection is typically reversible, enabling the removal of the silyl group under mild conditions to regenerate the free hydroxyl group.

類似化合物との比較

Structural and Molecular Differences

Stability and Reactivity

- TBDPS Group : Offers superior steric protection, resisting hydrolysis under acidic and basic conditions. Ideal for multi-step syntheses requiring prolonged stability .

- TBDMS Group : Less bulky than TBDPS, making it more reactive toward deprotection. TBDMS ethers are cleaved under milder acidic conditions (e.g., dilute HCl) .

- TMS-Diphenyl Group : The trimethylsilyl group is highly labile, while diphenyl substitution adds moderate steric hindrance. Likely used in temporary protection strategies .

Physicochemical Properties

Key Research Findings

Synthetic Utility : The TBDPS group in the target compound enables high-yield, stereoselective syntheses of complex molecules, as demonstrated in PROTAC development .

Comparative Stability : TBDPS ethers exhibit longer half-lives in protic environments compared to TBDMS and TMS analogs, critical for drug discovery .

Chirality Impact : The S-configuration in the target compound and TBDMS analog ensures compatibility with biological systems, whereas the R-configuration in the TMS-diphenyl analog serves niche catalytic roles .

生物活性

(S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine is a specialized compound primarily used in organic synthesis, particularly as a protecting group for hydroxyl functionalities. Its unique structural attributes confer significant potential for various biological applications, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The compound features a pyrrolidine ring with a tert-butyldiphenylsilyl (TBDPS) ether group. This bulky silyl group enhances steric protection, making it particularly useful in complex synthetic pathways.

Synthesis Methods

The synthesis typically involves:

- Protection of Hydroxyl Group : Using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or triethylamine.

- Solvent Use : Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.

- Purification Techniques : Column chromatography or recrystallization is employed to achieve high purity.

Table 1: Summary of Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | TBDPS chloride, imidazole | Protect hydroxyl group |

| Solvent | Dichloromethane or THF | Prevent hydrolysis |

| Purification | Column chromatography | Achieve high purity |

The primary role of (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine in biological systems is as a protecting group. The TBDPS moiety shields hydroxyl groups from undesired reactions, facilitating selective transformations at other functional sites. This protection can be reversed under mild conditions, allowing for the regeneration of free hydroxyl groups when needed.

Applications in Medicinal Chemistry

Research indicates that this compound can serve as an intermediate in synthesizing biologically active molecules. Its stability and reactivity enhance its utility in developing pharmaceuticals and agrochemicals.

Case Study: Drug Development

In a recent study, researchers utilized (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine to synthesize novel analogues of cytochalasin, which exhibited significant antiproliferative activity against various cancer cell lines. The incorporation of the TBDPS group allowed for selective modifications that enhanced the biological efficacy of these compounds .

Table 2: Biological Activity Overview

Comparative Analysis with Similar Compounds

When compared to similar compounds with different silyl groups (e.g., dimethyl or trimethyl), (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine demonstrates enhanced steric protection due to its bulky structure. This uniqueness makes it particularly advantageous in complex synthetic routes where selective protection is crucial.

Table 3: Comparison with Similar Compounds

| Compound | Silyl Group Type | Steric Protection Level |

|---|---|---|

| (S)-2-(((Tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine | Tert-butyldiphenylsilyl | High |

| (S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine | Tert-butyldimethylsilyl | Moderate |

| (S)-2-(((Trimethylsilyl)oxy)methyl)pyrrolidine | Trimethylsilyl | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。